![molecular formula C23H36O5 B13430336 (3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,2020,21-bis(methylenedioxy)-5β-pregnan-3β-ol: is a complex organic compound with the molecular formula C23H36O5 . This compound is part of the pregnane series and is characterized by the presence of two methylenedioxy groups attached to the pregnane skeleton. It is primarily used in biochemical and proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps. One common method includes the reaction of 11-deoxycortisol with paraformaldehyde in the presence of hydrochloric acid. The reaction is carried out in chloroform at room temperature for several hours. The product is then purified using column chromatography and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic chemistry techniques such as extraction, purification, and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The methylenedioxy groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol is used as a reference material for studying steroidal structures and reactions .
Biology: In biological research, this compound is used to study the biochemical pathways involving steroids and their derivatives .
Medicine: While not directly used as a therapeutic agent, it serves as a model compound for developing steroid-based drugs .
Industry: In the industrial sector, it is used in the synthesis of other complex organic molecules and as a standard in quality control processes .
Wirkmechanismus
The mechanism of action of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets in biochemical pathways. The methylenedioxy groups play a crucial role in stabilizing the compound and facilitating its interaction with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is known to influence steroidal pathways .
Vergleich Mit ähnlichen Verbindungen
- 17,20:20,21-bis(methylenedioxy)pregna-1,4-diene-3,11-dione
- 16β-methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione
Uniqueness: What sets 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol apart is its specific configuration and the presence of the methylenedioxy groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in research settings for studying steroidal chemistry and biochemistry.
Eigenschaften
Molekularformel |
C23H36O5 |
|---|---|
Molekulargewicht |
392.5 g/mol |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16-,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI-Schlüssel |
BMASJGTXZQYHKW-AHZQVZRWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


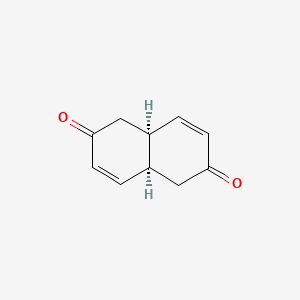

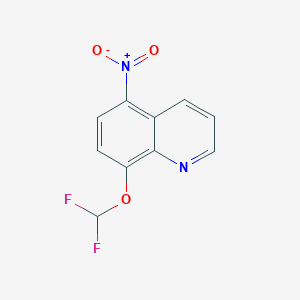
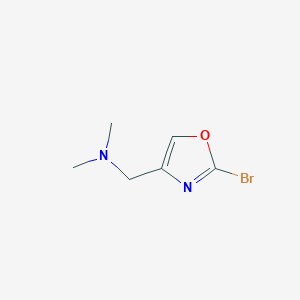
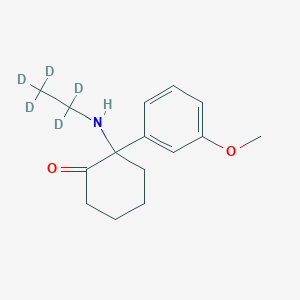
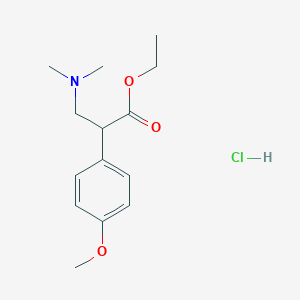
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)


![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
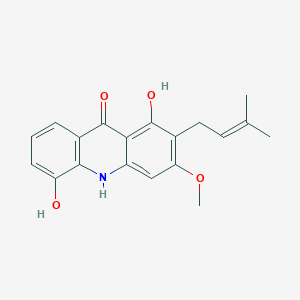
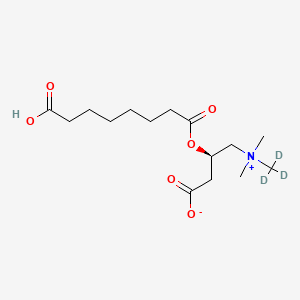
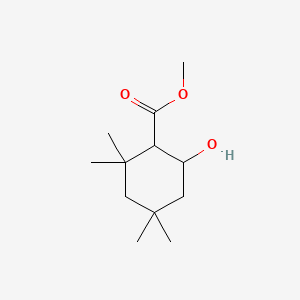
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
